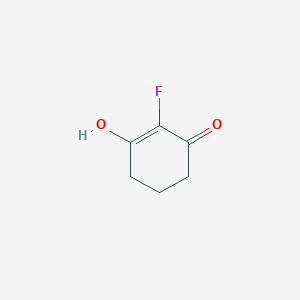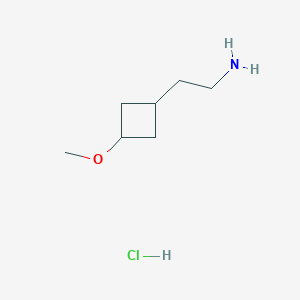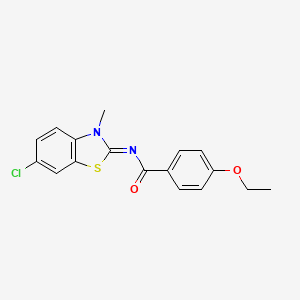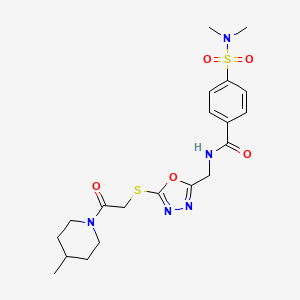![molecular formula C20H23NO3 B2811423 [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380163-18-8](/img/structure/B2811423.png)
[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates, such as “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate”, can be achieved through various methods. One such method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity of Organotin Complexes
Organotin complexes, which could be structurally related to “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate,” have been studied for their antituberculosis activity. The research has shown that the antituberculosis activity of organotin complexes is influenced by the ligand environment and the structure of the compound. These studies indicate that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, highlighting the potential for designing new antituberculosis agents based on organotin chemistry (Iqbal, Ali, & Shahzadi, 2015).
Applications in Organic Synthesis
Methyl-2-formyl benzoate, a compound with a functional group arrangement that could be considered in the context of “this compound,” is known for its bioactive precursor role in organic synthesis. Its various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, make it a significant structure and an excellent precursor for the search for new bioactive molecules. This highlights the importance of such compounds in the development of medical products and their significant role in organic synthesis (Farooq & Ngaini, 2019).
Bioremediation of Agricultural Soil
Research on the bioremediation of methyl parathion contaminated agricultural soil by microorganisms illustrates the environmental applications of carbamate pesticides, potentially related to “this compound.” This study focuses on overcoming bioaccumulation caused by pesticides through bioremediation, a technique that could be applied to degrade harmful compounds in the environment (Bara, Soni, Jaiswal, & Shrivastava, 2017).
Hydrogen Bonding in Solvent Mixtures
A study on hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other ethers with non-polar solvents provides insights into the molecular interactions of solvent systems, which may include compounds like “this compound.” Understanding these interactions can help in designing better solvents for industrial and research applications (Kiefer, Noack, & Kirchner, 2011).
Eigenschaften
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-12-14(2)10-11-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOKQFELFJVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)


![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)


![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)

